Sialin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sialin is a useful research compound. Its molecular formula is C16H32N8O5 and its molecular weight is 416.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Physiological Functions of Sialin

This compound is essential for maintaining cellular homeostasis by regulating sialic acid levels in the cytosol. It facilitates the import of dietary sialic acid and plays a significant role in neurotransmitter transport.

Neurotransmitter Transport

Recent studies indicate that this compound is not only involved in sialic acid transport but also in the transport of neurotransmitters such as glutamate and aspartate into synaptic vesicles. This dual function suggests its critical role in synaptic transmission and neuronal communication .

Lysosomal Storage Disorders

Mutations in the SLC17A5 gene lead to two major neurodegenerative disorders: Salla disease and infantile sialic acid storage disease (ISSD). These conditions are characterized by the accumulation of sialic acid within lysosomes, resulting in severe neurological deficits. The severity of these disorders correlates with the level of functional this compound activity .

Table 1: Characteristics of Lysosomal Storage Disorders Associated with this compound

| Disorder | Genetic Mutation | Symptoms | Severity Level |

|---|---|---|---|

| Salla Disease | SLC17A5 | Developmental delay, ataxia | Moderate |

| Infantile Sialic Acid Storage Disease | SLC17A5 | Severe neurological impairment | Severe |

Drug Development

The structural modeling of this compound has paved the way for high-throughput screening (HTS) to identify potential pharmacological agents that can modulate its activity. Recent studies utilized homology modeling and molecular docking to explore interactions between this compound and synthetic analogues of sialic acid, revealing potential inhibitors that could serve as therapeutic agents for related disorders .

Salivary Gland Regeneration

Research has demonstrated that this compound plays a pivotal role in the regeneration of salivary glands following injury. A study involving submandibular gland duct ligation in rats showed that manipulation of this compound expression affected polysialic acid synthesis, which is crucial for tissue regeneration .

Table 2: Experimental Findings on this compound's Role in Salivary Gland Regeneration

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Wang et al., 2022 | Rat model of gland regeneration | This compound knockdown inhibited regeneration |

| PMC3322832 | Molecular docking | Identified potential inhibitors for this compound |

Potential Research Areas

- Investigating the role of this compound in other types of cells beyond neurons and salivary glands.

- Developing specific inhibitors or enhancers targeting this compound to treat associated disorders.

- Exploring the implications of dietary sialic acid on health through this compound-mediated transport.

特性

CAS番号 |

70921-63-0 |

|---|---|

分子式 |

C16H32N8O5 |

分子量 |

416.48 g/mol |

IUPAC名 |

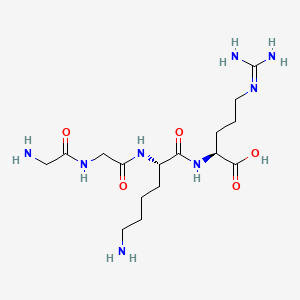

(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C16H32N8O5/c17-6-2-1-4-10(23-13(26)9-22-12(25)8-18)14(27)24-11(15(28)29)5-3-7-21-16(19)20/h10-11H,1-9,17-18H2,(H,22,25)(H,23,26)(H,24,27)(H,28,29)(H4,19,20,21)/t10-,11-/m0/s1 |

InChIキー |

WDVIDPRACNGFPP-QWRGUYRKSA-N |

SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN |

異性体SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN |

正規SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN |

配列 |

GGKR |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。